molecular formula C21H23NO2 B11475515 Cyclohexanecarboxamide, N-(2-benzo[b]benzofuran-2-ylethyl)- CAS No. 893777-79-2

Cyclohexanecarboxamide, N-(2-benzo[b]benzofuran-2-ylethyl)-

Cat. No.: B11475515
CAS No.: 893777-79-2
M. Wt: 321.4 g/mol
InChI Key: OAPHRKOZIUYLTG-UHFFFAOYSA-N
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Description

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide is an organic compound that features a dibenzofuran moiety linked to a cyclohexanecarboxamide group via an ethyl chain. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring, making it an aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit PTP1B function by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide is unique due to its specific combination of the dibenzofuran moiety with an ethyl chain and a cyclohexanecarboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Cyclohexanecarboxamide, N-(2-benzo[b]benzofuran-2-ylethyl)- is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its anti-inflammatory, neuroprotective, and antibacterial properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide backbone linked to a benzo[b]benzofuran moiety. Its structural characteristics suggest potential interactions with biological targets relevant to inflammation and neurodegenerative diseases.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of compounds related to benzofuran derivatives. For instance, hybrids combining benzofuran with rhodanine were synthesized and evaluated for COX-2 and 5-LOX inhibitory activities. One notable compound exhibited COX-2 inhibition superior to celecoxib, with a selectivity index (SI) of 5.1, indicating its potential as an anti-inflammatory agent .

Table 1: Inhibitory Activity of Selected Compounds

CompoundCOX-2 Inhibition (%)LOX Inhibition (%)Selectivity Index
Celecoxib100156.7
Compound 5h95305.1

Neuroprotective Effects

The neuroprotective effects of benzofuran derivatives have been documented in studies involving amyloid-beta (Aβ) aggregation. Cyclohexanecarboxamide derivatives have shown varying abilities to modulate Aβ42 fibrillogenesis, which is crucial in Alzheimer's disease pathology. For example, specific derivatives demonstrated a significant increase in Aβ42 fibrillogenesis at concentrations up to 25 μM, suggesting their role in neuroprotection against Aβ-induced cytotoxicity .

Table 2: Effects on Aβ42 Fibrillogenesis

CompoundConcentration (μM)Fibrillogenesis Increase (Fold)
Compound 4d11.74
Compound 4d51.92
Compound 4d252.70

Antibacterial Activity

Research has also explored the antibacterial properties of benzofuran derivatives. Studies indicate that certain compounds exhibit activity against specific bacterial strains while being inactive against others like E. coli at micromolar concentrations due to the presence of resistant dihydropteroate synthase (DHPS). This highlights the need for further exploration into the mechanisms underlying their antibacterial efficacy .

Case Studies

  • Study on COX/LOX Inhibition : A study synthesized several benzofuran derivatives linked with rhodanine to evaluate their COX-2 and LOX inhibition capabilities. The results indicated that some compounds not only matched but exceeded the efficacy of existing anti-inflammatory drugs like celecoxib .
  • Neuroprotection Against Aβ42 : Another study focused on the ability of benzofuran derivatives to prevent Aβ42-induced cytotoxicity in neuronal cell lines. The findings revealed that certain compounds provided significant protection against Aβ42 toxicity, indicating their potential utility in treating neurodegenerative diseases .

Properties

CAS No.

893777-79-2

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)cyclohexanecarboxamide

InChI

InChI=1S/C21H23NO2/c23-21(16-6-2-1-3-7-16)22-13-12-15-10-11-20-18(14-15)17-8-4-5-9-19(17)24-20/h4-5,8-11,14,16H,1-3,6-7,12-13H2,(H,22,23)

InChI Key

OAPHRKOZIUYLTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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